molecular formula C15H28N2O4 B14182977 2-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)acetic acid

2-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)acetic acid

Cat. No.: B14182977
M. Wt: 300.39 g/mol
InChI Key: CFZQHYQZYFLIOF-UHFFFAOYSA-N
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Description

2-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-yl)acetic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and an isobutyl group. This compound is often used in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The tert-butoxycarbonyl group serves as a protecting group for amines, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and scalability. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-yl)acetic acid involves its interaction with specific molecular targets. As a piperazine derivative, it may bind to receptors or enzymes, leading to changes in their activity. The exact molecular pathways and targets are still under investigation, but it is known to modulate various biochemical processes.

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-methylpropyl)piperazin-1-yl]acetic acid

InChI

InChI=1S/C15H28N2O4/c1-11(2)8-12-9-17(14(20)21-15(3,4)5)7-6-16(12)10-13(18)19/h11-12H,6-10H2,1-5H3,(H,18,19)

InChI Key

CFZQHYQZYFLIOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CN(CCN1CC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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